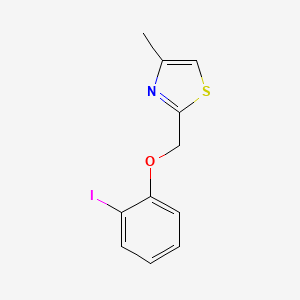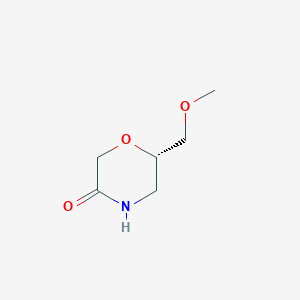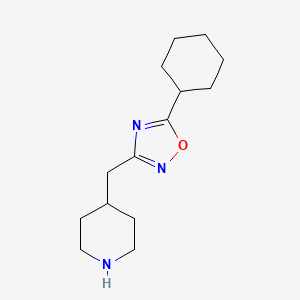
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a piperidin-4-ylmethyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the reaction of cyclohexylamine with piperidine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a nitrile oxide to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. For its antimalarial activity, it is thought to inhibit key enzymes involved in the metabolic pathways of the Plasmodium parasite, thereby preventing its growth and replication .
Comparison with Similar Compounds
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-Cyclohexyl-3-(piperidin-4-yl)-1,2,4-oxadiazole: This compound differs by the absence of the methyl group on the piperidine ring, which may affect its chemical reactivity and biological activity.
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-thiadiazole: The substitution of the oxygen atom in the oxadiazole ring with a sulfur atom results in a thiadiazole compound, which may exhibit different chemical and biological properties.
Properties
Molecular Formula |
C14H23N3O |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
5-cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H23N3O/c1-2-4-12(5-3-1)14-16-13(17-18-14)10-11-6-8-15-9-7-11/h11-12,15H,1-10H2 |
InChI Key |
XDNHGSVXAKTAKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)CC3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B15054941.png)
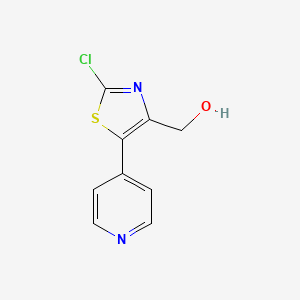
![tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B15054950.png)
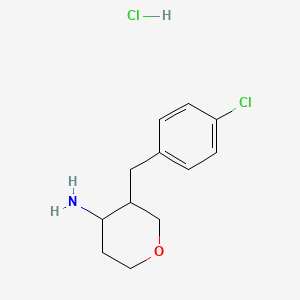

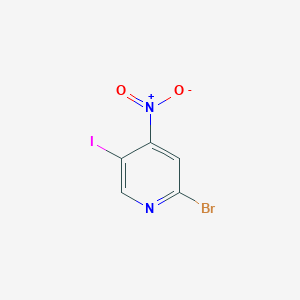
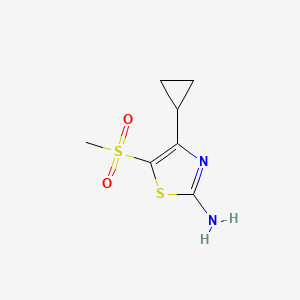


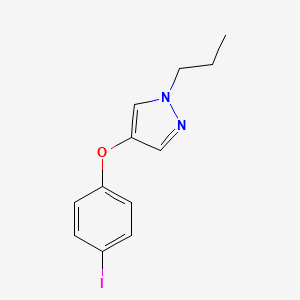
![1,5-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B15055019.png)
